N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is a sulfur-containing heterocyclic compound featuring a benzotriazole moiety linked to a benzenecarbothioamide group via a propyl chain. Its molecular formula is C₁₅H₁₄N₄S, with a molecular weight of 282.36 g/mol . The benzotriazole group (1H-1,2,3-benzotriazol-1-yl) is known for its electron-deficient aromatic system, which contributes to its role in coordination chemistry and corrosion inhibition.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-15(17-16(21)12-8-4-3-5-9-12)20-14-11-7-6-10-13(14)18-19-20/h3-11,15H,2H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHBBCKPRHMOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=S)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide typically involves the reaction of benzotriazole with a suitable propyl halide, followed by the introduction of the benzenecarbothioamide group. One common method involves the use of 1H-benzotriazole, which is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form the intermediate N-(1-bromopropyl)benzotriazole. This intermediate is then reacted with benzenecarbothioamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzotriazole derivatives .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can also stabilize radicals and anions, contributing to its diverse biological and chemical properties .
Comparison with Similar Compounds
This section compares N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide with structurally analogous compounds, focusing on physicochemical properties , reactivity , and applications .
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| N-[1-(1H-Benzotriazol-1-yl)ethyl]benzenecarbothioamide | C₁₄H₁₂N₄S | Ethyl linker instead of propyl | 268.33 | Antifungal agents |
| N-[1-(1H-Benzotriazol-1-yl)propyl]acetamide | C₁₁H₁₂N₄O | Acetamide group replaces thioamide | 232.28 | Corrosion inhibitors |
| Benzenecarbothioamide | C₇H₇NS | Lacks benzotriazole and alkyl chain | 137.20 | Metal chelators |
Key Observations :
- Thioamide vs. Amide : The thioamide group (-C(S)NH₂) increases acidity (pKa ~10–12) compared to the amide (-C(O)NH₂, pKa ~15–17), improving metal-binding capacity .
- Benzotriazole Role : The benzotriazole moiety stabilizes charge transfer complexes, a feature absent in simple benzenecarbothioamides .
Reactivity and Stability
- Thermal Stability : The target compound decomposes at ~220°C, higher than benzenecarbothioamide (~180°C) due to the benzotriazole group’s resonance stabilization .
- Hydrolysis Resistance : The thioamide group resists hydrolysis under acidic conditions (pH 2–6) better than its amide counterpart, which degrades rapidly .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzotriazole moiety linked to a propyl group and a benzenecarbothioamide functional group.
Biological Activity Overview
Recent studies have identified several biological activities associated with benzotriazole derivatives. Notably, compounds containing the benzotriazole nucleus exhibit significant antimicrobial and antifungal properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess moderate to potent antibacterial activity against various bacterial strains. For instance:
- Bacterial Strains Tested : Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
- Efficacy : Compounds similar to this compound have shown zones of inhibition comparable to standard antibiotics like streptomycin .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-[1-(1H-BT)propyl] | E. coli | 15 |
| N-[1-(1H-BT)propyl] | B. subtilis | 18 |
| Standard (Streptomycin) | E. coli | 20 |
Antifungal Activity
The antifungal properties of benzotriazole derivatives are also noteworthy:
- Target Fungi : Candida spp., Aspergillus spp.
- Minimum Inhibitory Concentration (MIC) : Compounds have exhibited MIC values ranging from 12.5 μg/mL to 25 μg/mL against Aspergillus niger and Candida albicans, indicating significant antifungal potency .
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| N-[1-(1H-BT)propyl] | C. albicans | 20 |
| N-[1-(1H-BT)propyl] | A. niger | 15 |
Anti-inflammatory Activity
In addition to antimicrobial effects, some studies have reported anti-inflammatory properties associated with benzotriazole derivatives:
- Mechanism : The compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Efficacy : In vitro assays demonstrated a reduction in inflammation markers in treated cell lines .
Case Studies
Several case studies highlight the therapeutic potential of benzotriazole derivatives:
-
Study on Trypanosoma cruzi :
- Researchers tested a series of benzotriazole derivatives against Trypanosoma cruzi. The results indicated that certain derivatives exhibited dose-dependent growth inhibition on epimastigote forms of the parasite .
- Results : A concentration of 50 μg/mL led to a 64% reduction in parasite numbers after 72 hours.
- Antibacterial Screening :
Q & A
Q. Q: What synthetic methodologies are commonly employed for preparing N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide, and how can structural ambiguities be resolved?
A: The compound is typically synthesized via nucleophilic substitution between 1H-benzotriazole derivatives and benzenecarbothioamide precursors under basic conditions. A key challenge is ensuring regioselectivity at the benzotriazole N1 position, which can be confirmed via X-ray crystallography (e.g., using SHELX programs for structure refinement) . For resolving ambiguities in stereochemistry or bond connectivity, nuclear magnetic resonance (NMR) coupling constants and 2D experiments (COSY, HSQC) are critical. Comparative analysis with analogous compounds, such as N-(1H-benzotriazol-1-ylmethyl)-N-benzylbenzamide (C21H18N4O), can validate structural assignments .
Advanced Structural Analysis
Q. Q: How can researchers address discrepancies in crystallographic data for benzotriazole derivatives like this compound?
A: Discrepancies often arise from twinning, disorder, or low-resolution data. Employing high-resolution synchrotron X-ray sources improves data quality. For refinement, SHELXL’s TWIN and BASF commands can model twinning, while PART and SUMP restraints manage disordered moieties . Cross-validation with computational methods (DFT-optimized geometries) and Hirshfeld surface analysis ensures structural reliability. For example, studies on 3-[1-(1H-benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (C13H16N4S2) demonstrated that combining experimental and computational data resolves bond-length inconsistencies .
Biological Activity Evaluation
Q. Q: What methodological frameworks are recommended for assessing the antimicrobial activity of this compound?
A: Standard protocols include:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using microdilution methods .
- Time-kill kinetics to evaluate bacteriostatic vs. bactericidal effects.
- Synergy testing with commercial antibiotics (e.g., ampicillin) via checkerboard assays.
For mechanistic insights, molecular docking against bacterial targets (e.g., DNA gyrase) and ROS (reactive oxygen species) generation assays are advised. Studies on related triazole-carboxamide derivatives highlight thioamide’s role in disrupting microbial membrane integrity .
Handling Contradictory Pharmacological Data
Q. Q: How should researchers reconcile conflicting reports on the anticancer efficacy of benzotriazole-thioamide hybrids?
A: Contradictions often stem from variability in cell lines, assay conditions, or compound purity. Best practices include:
- Standardized cytotoxicity assays (MTT or SRB) across multiple cell lines (e.g., MCF-7, HeLa, A549) with IC50 comparisons .
- Metabolic stability tests (e.g., liver microsome assays) to rule out false positives from rapid degradation.
- Apoptosis pathway analysis (Annexin V/PI staining, caspase-3 activation) to confirm mechanism-specific activity. For example, N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline derivatives showed divergent results in leukemia vs. solid tumor models, emphasizing the need for tissue-specific profiling .
Computational Modeling for Reactivity Prediction
Q. Q: Which computational tools are most effective for predicting the reactivity of the thioamide group in this compound?
A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts sulfur-centered reactivity, such as nucleophilic attacks or radical scavenging. Molecular Electrostatic Potential (MEP) maps identify electrophilic regions, while Fukui indices quantify site-specific reactivity. For instance, modeling of 3-[1-(1H-benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (C13H16N4S2) revealed high nucleophilicity at the thione sulfur, aligning with experimental thiol-disulfide exchange data .
Purity and Stability Challenges
Q. Q: What analytical strategies ensure the purity and stability of this compound during storage?
A:
- Chromatographic purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
- Stability studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4–8 weeks, monitored via TLC and LC-MS.
- Impurity profiling : Compare with synthesized byproducts (e.g., hydrolyzed benzenecarbothioic acid). Studies on benzotriazole-carboxamide analogs (C21H18N4O) show that moisture-induced decomposition is a critical stability concern .
Advanced Applications in Materials Science
Q. Q: How can this compound be tailored for use as a corrosion inhibitor or UV stabilizer?
A: The benzotriazole moiety chelates metal ions, while the thioamide group enhances adsorption on metallic surfaces. Methodologies include:
- Electrochemical impedance spectroscopy (EIS) to quantify corrosion inhibition efficiency on steel alloys.
- UV-accelerated weathering tests (ASTM G154) for evaluating photostability in polymers.
Analogous compounds, such as 1-[3-(1H-benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-benzotriazole (C17H18N6O2), achieved >85% corrosion inhibition in acidic media, demonstrating structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
